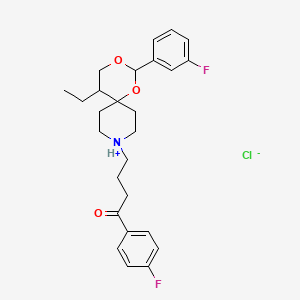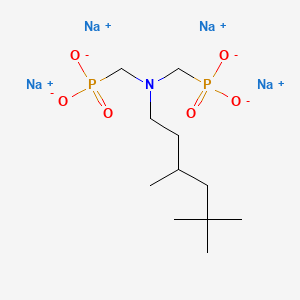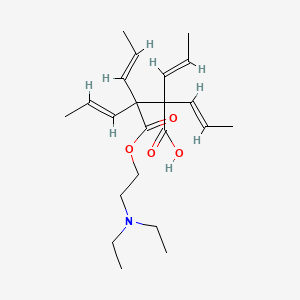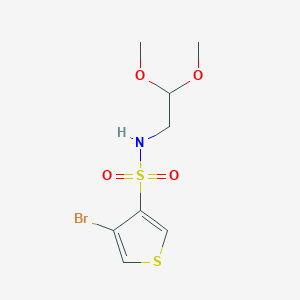
2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine are pyrimidine derivatives. These compounds are characterized by the presence of chlorine and methylsulfanyl groups attached to the pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine typically involves the chlorination of methylsulfanylpyrimidine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of these compounds may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like ammonia or thiourea under basic conditions
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, they may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitropyrimidine-4,6-diamine
- 2-Chloro-5-methylpyrimidine-4,6-diamine
- 6-Chloro-5-methylpyrimidine-2,4-diamine
Uniqueness
The presence of both chlorine and methylsulfanyl groups in 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine makes them unique compared to other pyrimidine derivatives. These functional groups contribute to their distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
83623-05-6 |
|---|---|
Fórmula molecular |
C10H14Cl2N8S2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/2C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8;1-11-2-3(6)9-5(8)10-4(2)7/h2*1H3,(H4,7,8,9,10) |
Clave InChI |
PPOBQCNZQVIQND-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(N=C(N=C1N)Cl)N.CSC1=C(N=C(N=C1Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)



![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

